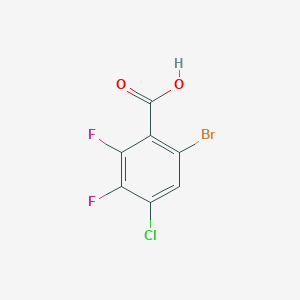

6-Bromo-4-chloro-2,3-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-4-chloro-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H2BrClF2O2 . It is an organic compound that is used in the field of scientific research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with bromo, chloro, and difluoro substituents. The exact positions of these substituents can be inferred from the name of the compound .科学的研究の応用

Formation and Decomposition of Brominated Disinfection Byproducts

Research has shown that brominated disinfection byproducts (Br-DBPs), which are often more cytotoxic and genotoxic than their chlorinated analogues, can form during chlorination processes in water treatment. Studies using precursor ion scan techniques have identified various polar aromatic and unsaturated aliphatic Br-DBPs, indicating the complex nature of disinfection byproduct formation and highlighting the potential environmental and health implications of halogenated compounds in water sources (Zhai & Zhang, 2011).

Organolithium Reactions with Halobenzoic Acids

Research on the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids has been conducted to understand the lithiation process adjacent to the carboxylate, forming dianions that can undergo various reactions. This study provides insights into the chemical behavior of halobenzoic acids under different conditions, which could be relevant for synthesizing halogenated benzoic acid derivatives, including compounds like 6-Bromo-4-chloro-2,3-difluorobenzoic acid (Gohier, Castanet, & Mortier, 2003).

Dioxin Formation from High-Temperature Oxidation

The study of dioxin formation from the high-temperature oxidation of bromophenols, including the observation of various brominated and chlorinated byproducts, sheds light on the environmental impact of halogenated organic compounds when exposed to high temperatures. This research is crucial for understanding the potential risks associated with the incineration of materials containing halogenated compounds (Evans & Dellinger, 2005).

Synthesis and Biological Efficacy of Thiazolidinone Compounds

Research into the synthesis of new thiazolidinone compounds derived from Schiff bases and their biological efficacy demonstrates the potential for halogenated benzoic acids to serve as precursors in the creation of bioactive molecules. Such studies contribute to the development of pharmaceuticals and provide a foundation for further exploration of halogenated benzoic acids in drug discovery (Saleh et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-Bromo-4-chloro-2,3-difluorobenzoic acid are currently unknown

Mode of Action

It’s worth noting that similar compounds, such as 4-bromo-2,6-difluorobenzoic acid, have been recognized as inhibitors of certain enzymes like cytochrome p450 .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

特性

IUPAC Name |

6-bromo-4-chloro-2,3-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVDLHNLXHTOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2743443.png)

![10-(benzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2743446.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2743448.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)

![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)